

# Physical and chemical properties of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

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## Compound of Interest

Compound Name: Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

Cat. No.: B1630395

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An In-depth Technical Guide to **Ethyl 2-amino-4-methylpyrimidine-5-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

## Foreword

**Ethyl 2-amino-4-methylpyrimidine-5-carboxylate** is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its unique structural arrangement, featuring a pyrimidine core functionalized with amino and carboxylate groups, renders it a versatile scaffold for the synthesis of a wide array of bioactive molecules.<sup>[1]</sup> This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, offering field-proven insights for professionals in drug discovery and development.

## Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundational step for any scientific investigation. The following table summarizes the key identifiers for **Ethyl 2-amino-4-methylpyrimidine-5-carboxylate**.

Identifier	Value	Reference
CAS Number	81633-29-6	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	181.19 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	Ethyl 2-amino-4-methylpyrimidine-5-carboxylate	N/A
Synonyms	2-Amino-4-methylpyrimidine-5-carboxylic acid ethyl ester	<a href="#">[2]</a> <a href="#">[3]</a>
InChI Key	YBFVMJRSZCVJJP-UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[3]</a>
SMILES String	CCOC(=O)c1cnc(N)nc1C	<a href="#">[2]</a>

## Molecular Structure Diagram

The structural arrangement of the molecule is crucial for understanding its reactivity and interactions with biological targets. The pyrimidine ring, a key component of nucleic acids, provides a rigid framework, while the amino and ethyl carboxylate groups offer sites for further chemical modification.

Caption: 2D structure of **Ethyl 2-amino-4-methylpyrimidine-5-carboxylate**.

## Physical and Spectroscopic Properties

The physicochemical properties of a compound are critical for its handling, formulation, and development as a potential therapeutic agent.

## Physical Properties Summary

Property	Value	Source(s)
Appearance	White to light yellow solid	[3]
Form	Solid	[2][3]
Melting Point	222-226 °C	[2][3]
Boiling Point (Predicted)	350.5 ± 34.0 °C	[3]
Density (Predicted)	1.217 ± 0.06 g/cm <sup>3</sup>	[3]
pKa (Predicted)	2.47 ± 0.10	[3]
Storage Temperature	Room temperature, in an inert atmosphere, kept in a dark place	[3]

## Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and purity assessment. While raw spectra are lot-specific, the expected characteristic signals can be inferred from the molecular structure.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show distinct signals for the ethyl group protons (a quartet for -CH<sub>2</sub>- and a triplet for -CH<sub>3</sub>), a singlet for the methyl group on the pyrimidine ring, a singlet for the aromatic proton, and a broad singlet for the amino (-NH<sub>2</sub>) protons.[5]
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):** The <sup>13</sup>C NMR would display signals for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring, the methyl carbon, and the two carbons of the ethyl group.[5]
- IR (Infrared Spectroscopy):** The IR spectrum will exhibit characteristic absorption bands. Key signals include N-H stretching vibrations for the amino group, C=O stretching for the ester carbonyl, C=N and C=C stretching vibrations from the pyrimidine ring, and C-H stretching from the alkyl groups.[6]
- Mass Spectrometry (MS):** Mass spectrometry will show the molecular ion peak corresponding to the compound's molecular weight (181.19 g/mol).[2][4]

Authoritative spectral data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, MS) for this compound can be accessed through chemical databases such as ChemicalBook.[7]

## Synthesis and Chemical Reactivity

### Synthetic Pathway Overview

**Ethyl 2-amino-4-methylpyrimidine-5-carboxylate** is typically synthesized through a multicomponent condensation reaction, a cornerstone of heterocyclic chemistry. A common approach involves the reaction of an amidine-like compound with a  $\beta$ -ketoester derivative.[6]

Caption: General synthetic workflow for pyrimidine-5-carboxylates.

### Reactivity and Role as a Synthetic Intermediate

The molecule's reactivity is governed by its functional groups:

- **Amino Group (-NH<sub>2</sub>):** The primary amino group is nucleophilic and can be readily alkylated, acylated, or used in condensation reactions to build more complex structures.
- **Ester Group (-COOEt):** The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. It can also participate in reactions at the alpha-carbon.
- **Pyrimidine Ring:** The electron-deficient nature of the pyrimidine ring can influence its reactivity in aromatic substitution reactions, although the activating amino group modulates this.

This combination of functional groups makes it a valuable building block for creating libraries of pyrimidine derivatives for high-throughput screening in drug discovery programs.[1][8]

## Applications in Drug Discovery and Development

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[8][9] **Ethyl 2-amino-4-methylpyrimidine-5-carboxylate** serves as a key starting material for several promising classes of therapeutic agents.

- **STAT6 Inhibitors:** Derivatives of this compound have been synthesized and evaluated as potent inhibitors of STAT6 (Signal Transducer and Activator of Transcription 6).[10] STAT6 is a key protein in the signaling pathway of interleukins IL-4 and IL-13, which are crucial for T-helper cell 2 (Th2) differentiation.[10] As such, STAT6 inhibitors are being investigated as potential treatments for allergic conditions like asthma and atopic diseases.[10]
- **EGFR/HER-2 Inhibitors:** The quinoline framework, often synthesized from pyrimidine precursors, is vital in oncological research.[5] Compounds derived from related carboxylate structures have shown dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5] These receptors are often overexpressed in various cancers, such as breast and colon cancer, making them prime targets for cancer therapy.[5]

## Experimental Protocols

### Protocol 1: Synthesis via Biginelli-type Reaction

This protocol describes a general, solvent-free method adapted from procedures for similar pyrimidine structures.[11]

Objective: To synthesize **Ethyl 2-amino-4-methylpyrimidine-5-carboxylate**.

Materials:

- Ethyl acetoacetate
- Guanidine hydrochloride
- Sodium ethoxide
- Ethanol
- Standard laboratory glassware and heating mantle

Procedure:

- **Preparation:** In a round-bottom flask, dissolve sodium ethoxide (1 equivalent) in absolute ethanol.

- Addition of Reagents: To this solution, add guanidine hydrochloride (1 equivalent) followed by the dropwise addition of ethyl acetoacetate (1 equivalent) while stirring.
- Reaction: Reflux the reaction mixture for 6-8 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
- Precipitation: Neutralize the solution with a dilute acid (e.g., acetic acid) to precipitate the crude product.
- Purification: Filter the solid precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure **Ethyl 2-amino-4-methylpyrimidine-5-carboxylate**.

Self-Validation: The identity and purity of the synthesized product must be confirmed by comparing its melting point and spectroscopic data ( $^1\text{H}$  NMR, IR) with literature values.[\[2\]](#)[\[3\]](#)

## Protocol 2: Quality Control and Characterization

Objective: To confirm the identity and purity of the synthesized compound.

Methodologies:

- Melting Point Determination:
  - Use a calibrated melting point apparatus.
  - A sharp melting range close to the literature value (222-226 °C) indicates high purity.[\[2\]](#)[\[3\]](#)
- Infrared (IR) Spectroscopy:
  - Prepare a KBr pellet or use an ATR accessory.
  - Confirm the presence of key functional groups: N-H stretches ( $\sim 3300\text{-}3500\text{ cm}^{-1}$ ), C=O stretch ( $\sim 1700\text{ cm}^{-1}$ ), and aromatic ring vibrations.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve a sample in a suitable deuterated solvent (e.g., DMSO- $d_6$ ).
  - Acquire  $^1H$  and  $^{13}C$  NMR spectra.
  - Verify that the chemical shifts, integration, and coupling patterns match the expected structure of **Ethyl 2-amino-4-methylpyrimidine-5-carboxylate**.

## Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat.[\[2\]](#) For handling fine powders, a type N95 (US) respirator may be necessary to avoid dust inhalation.[\[2\]](#)[\[12\]](#)
- First-Aid Measures:
  - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[\[13\]](#)[\[14\]](#)
  - Skin Contact: Wash off with soap and plenty of water.[\[13\]](#)[\[14\]](#)
  - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[\[13\]](#)[\[14\]](#)
  - Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[\[13\]](#)[\[14\]](#)
  - In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[\[13\]](#)
- Storage: The compound should be stored at room temperature in a tightly closed container, preferably in a dark place and under an inert atmosphere to prevent degradation.[\[3\]](#) It is classified under storage class 11 (Combustible Solids).[\[2\]](#)

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